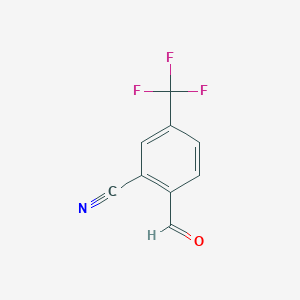

2-Formyl-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-2-1-6(5-14)7(3-8)4-13/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEJELZGJXQNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289015-46-8 | |

| Record name | 2-formyl-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Routes and Mechanistic Considerations

Formylation Reactions of Substituted Benzonitriles

The direct introduction of a formyl group onto a benzonitrile (B105546) ring is a primary consideration for the synthesis of 2-Formyl-5-(trifluoromethyl)benzonitrile. The starting material for such a transformation would logically be 3-(trifluoromethyl)benzonitrile (B147653). However, the success of electrophilic aromatic substitution reactions, including formylation, is highly dependent on the electronic nature of the substituents already present on the aromatic ring. Both the cyano (-CN) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which significantly deactivate the benzene (B151609) ring towards electrophilic attack. This deactivation presents a considerable challenge for classical formylation methods.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. acs.orgchemicalbook.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chembk.com This reagent, a chloroiminium ion, is a relatively weak electrophile.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. chemicalbook.com For the synthesis of this compound from 3-(trifluoromethyl)benzonitrile, the formylation would need to occur at the ortho-position to the cyano group. However, the severe deactivation of the ring by the two electron-withdrawing groups makes the substrate highly unreactive towards the weakly electrophilic Vilsmeier reagent. Consequently, the Vilsmeier-Haack reaction is generally not a viable or efficient strategy for the synthesis of this compound, and successful examples on such strongly deactivated systems are not prevalent in the literature.

Several other classical formylation reactions exist, but they also face limitations when applied to electron-deficient aromatic rings.

Gattermann-Koch and Gattermann Reactions: These reactions utilize carbon monoxide and HCl with a Lewis acid catalyst (Gattermann-Koch) or hydrogen cyanide (Gattermann) to formylate aromatic rings. chembk.comcymitquimica.com They are effective for benzene and activated derivatives but are generally unsuitable for strongly deactivated substrates. google.com

Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile. acs.orggoogle.com It is not applicable to non-phenolic, electron-deficient compounds like 3-(trifluoromethyl)benzonitrile.

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols and other activated aromatic compounds. chemicalbook.comnih.gov Similar to the Reimer-Tiemann reaction, it is not effective for deactivated substrates.

A more plausible approach for the formylation of electron-deficient arenes is through ortho-lithiation (directed metalation). This involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. wikipedia.org For 3-(trifluoromethyl)benzonitrile, the cyano group could potentially act as a directing group. The reaction would proceed by treating the substrate with a strong base, such as lithium diisopropylamide (LDA), to generate an aryllithium intermediate, which is then reacted with a formylating agent like DMF.

Proposed Ortho-Lithiation Route:

While theoretically sound, this method's success would depend on the relative acidity of the ortho-protons and the stability of the resulting organometallic intermediate.

Derivatization from Precursor Compounds

Given the challenges of direct formylation, multi-step synthetic sequences starting from pre-functionalized precursors are often more practical.

The outline provided suggests routes from 2-(trifluoromethyl)benzonitrile (B1294956). However, based on the structure of the target compound, this compound, the starting material should logically be 3-(trifluoromethyl)benzonitrile to achieve the desired substitution pattern. As discussed in section 2.1.1, direct formylation of this precursor is challenging.

A highly viable and commonly employed strategy involves the introduction of the cyano group onto a benzaldehyde (B42025) precursor that already contains the formyl and trifluoromethyl groups in the correct orientation. A key intermediate for this approach is 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) . nih.govorganic-chemistry.org

This precursor can be synthesized and then converted to the target compound via a cyanation reaction. The Rosenmund reduction of a corresponding acyl chloride is another potential route.

Route 1: Cyanation of 2-Bromo-5-(trifluoromethyl)benzaldehyde

This two-step approach begins with the synthesis of the brominated benzaldehyde, followed by the displacement of the bromine atom with a cyanide group.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde: This intermediate can be prepared from 2-bromo-5-(trifluoromethyl)benzonitrile (B72685) via reduction. For instance, treatment with diisobutylaluminium hydride (DIBALH) in toluene (B28343) at low temperatures selectively reduces the nitrile to the corresponding aldehyde. nih.gov

Step 2: Cyanation: The conversion of 2-bromo-5-(trifluoromethyl)benzaldehyde to this compound can be achieved through various cyanation methods, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation. The Sandmeyer reaction, starting from an appropriate aniline, is also a classic method for introducing a cyano group. organic-chemistry.org Given the presence of the aldehyde, metal-catalyzed cross-coupling reactions using reagents like zinc cyanide or copper(I) cyanide with a palladium catalyst are often preferred for their milder conditions and functional group tolerance.

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | KCN | DMF | 120-150 |

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMA | 100-120 |

| CuI | - | NaCN | NMP | 150-170 |

Route 2: Rosenmund Reduction

An alternative derivatization strategy involves the Rosenmund reduction of 2-cyano-5-(trifluoromethyl)benzoyl chloride . This reaction catalytically hydrogenates an acyl chloride to an aldehyde using a poisoned palladium catalyst (e.g., Pd on BaSO₄).

Step 1: Synthesis of 2-Cyano-5-(trifluoromethyl)benzoic acid: The precursor acid can potentially be synthesized from 2-amino-5-(trifluoromethyl)benzoic acid via a Sandmeyer reaction to introduce the cyano group. organic-chemistry.org Alternatively, oxidation of 2-methyl-5-(trifluoromethyl)benzonitrile (B1586986) could yield the desired carboxylic acid.

Step 2: Formation of Acyl Chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Rosenmund Reduction: The resulting 2-cyano-5-(trifluoromethyl)benzoyl chloride is then subjected to Rosenmund reduction conditions to selectively form the aldehyde.

| Catalyst | Poison/Regulator | Hydrogen Source | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd/BaSO₄ | Quinoline-S | H₂ (gas) | Toluene | 80-120 |

| Pd/C | Thiourea | H₂ (gas) | Xylene | 100-140 |

Catalytic Strategies in the Synthesis of this compound and its Analogues

Phase Transfer Catalysis in Related Transformations

Phase Transfer Catalysis (PTC) is a potent synthetic methodology employed to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. fzgxjckxxb.com This technique is particularly valuable in the synthesis of aromatic compounds, including substituted benzonitriles and benzaldehydes, as it often leads to higher yields, milder reaction conditions, and reduced cycle times. crdeepjournal.org The principle of PTC involves a catalyst, often a quaternary onium salt, which transports an anion from the aqueous or solid phase into the organic phase where it can react with the organic substrate. fzgxjckxxb.comlittleflowercollege.edu.in

While direct PTC synthesis of this compound is not extensively detailed in the available literature, the application of PTC in transformations of structurally related compounds, such as the oxidation of substituted benzaldehydes, provides significant insight into potential synthetic routes. These related transformations underscore the utility of PTC for modifying functional groups on the benzonitrile ring system.

Research into the oxidation of benzaldehyde and its substituted derivatives to the corresponding benzoic acids highlights the efficacy of PTC. chemijournal.comsemanticscholar.org In these systems, an oxidizing agent like potassium permanganate (B83412) or potassium dichromate resides in the aqueous phase, while the aldehyde substrate is in an organic solvent like toluene or ethyl acetate (B1210297). chemijournal.comresearch-advances.org The reaction is exceedingly slow or does not proceed without a catalyst. researchgate.net The introduction of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is crucial for transporting the oxidant anion (e.g., MnO₄⁻ or Cr₂O₇²⁻) across the phase boundary into the organic phase to react with the aldehyde. research-advances.orgresearchgate.net

The choice of catalyst and solvent system significantly influences the reaction efficiency. Studies have shown that phosphonium salts can tolerate higher temperatures compared to ammonium salts. wikipedia.org In the oxidation of substituted benzaldehydes, the catalytic activity has been observed to follow the order: Tetrabutylphosphonium Bromide (TBPB) > Tetrabutylammonium Bromide (TBAB) > Tetrabutylammonium Hydrogen Sulfate (TBAHS) > Cetyltrimethylammonium Bromide (CTMAB). research-advances.orgresearchgate.net This trend may be attributed to differences in the lipophilicity of the catalyst and the activity of the anions for phase transfer. research-advances.org Similarly, the reaction yield is often higher in more polar organic solvents like ethyl acetate compared to less polar solvents such as toluene, due to increased solubility and partitioning of the catalyst-anion complex. chemijournal.comresearch-advances.org

The general mechanism involves the onium salt catalyst (Q⁺X⁻) exchanging its anion (X⁻) at the interface with the oxidant anion (Y⁻) from the aqueous phase to form a lipophilic ion pair (Q⁺Y⁻). This ion pair is soluble in the organic phase and reacts with the organic substrate. After the reaction, the catalyst cation (Q⁺) returns to the aqueous phase, often paired with the leaving group anion, to restart the catalytic cycle. research-advances.org

Beyond liquid-liquid PTC, solid-liquid phase transfer catalysis (S-L PTC) presents several advantages, including potentially more controllable reaction temperatures and higher selectivity. crdeepjournal.org In S-L PTC, the catalyst facilitates the transfer of an anion from a solid reactant into the organic phase. This approach can be highly effective and has been utilized in the synthesis of various aromatic compounds. crdeepjournal.orgresearchgate.net

The data from related transformations, such as the oxidation of benzaldehydes, suggest that PTC is a viable and powerful tool that could be adapted for the synthesis or modification of this compound.

Table 1: Comparison of Phase Transfer Catalysts in the Oxidation of Benzaldehyde

Click to view interactive data table

| Catalyst | Catalyst Type | Relative Efficiency | Solvent System | Oxidant |

|---|---|---|---|---|

| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | Highest | Ethyl Acetate / Water | Dichromate/Permanganate |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | High | Ethyl Acetate / Water | Dichromate/Permanganate |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Quaternary Ammonium Salt | Moderate | Ethyl Acetate / Water | Dichromate/Permanganate |

| Cetyltrimethylammonium Bromide (CTMAB) | Quaternary Ammonium Salt | Lower | Ethyl Acetate / Water | Dichromate/Permanganate |

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactivity of the Formyl Group

The formyl group, an aldehyde, is a highly reactive functional group that readily participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and its ability to undergo both oxidation and reduction.

Oxidation Reactions to Carboxylic Acids

The formyl group of aromatic aldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies detailing the oxidation of 2-Formyl-5-(trifluoromethyl)benzonitrile are not prevalent in the surveyed literature, standard oxidation protocols for aromatic aldehydes are applicable. Reagents such as potassium permanganate (B83412) (KMnO4) in a neutral or alkaline medium, or Jones reagent (CrO3 in sulfuric acid and acetone), are commonly employed for this transformation. rasayanjournal.co.inwikipedia.orgacs.orgorganic-chemistry.orgadichemistry.comresearchgate.netlibretexts.org

The reaction with potassium permanganate typically involves heating the aldehyde in an aqueous solution of KMnO4. The permanganate ion acts as the oxidizing agent, converting the aldehyde to a carboxylate salt, which is then protonated upon acidic workup to yield the carboxylic acid, 2-Carboxy-5-(trifluoromethyl)benzonitrile. The strong oxidizing power of permanganate requires careful control of reaction conditions to avoid potential side reactions, particularly with sensitive substrates. rasayanjournal.co.inacs.orgresearchgate.net

The Jones oxidation is another powerful method, typically carried out in acetone (B3395972) at or below room temperature. wikipedia.orgorganic-chemistry.orgadichemistry.comchem-station.com The active oxidant, chromic acid, is generated in situ. This method is generally efficient for the conversion of aldehydes to carboxylic acids. wikipedia.orgorganic-chemistry.orgadichemistry.comchem-station.com Given the presence of the nitrile and trifluoromethyl groups, which are generally stable under these oxidizing conditions, these methods are expected to be effective for the synthesis of 2-Carboxy-5-(trifluoromethyl)benzonitrile.

Table 1: General Conditions for Oxidation of Aromatic Aldehydes

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate | Aqueous solution, heat | Carboxylic Acid |

Reduction Reactions to Hydroxymethyl Groups

The formyl group is readily reduced to a primary alcohol, the hydroxymethyl group. This transformation can be achieved using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH4), which selectively reduces aldehydes and ketones. calvin.edursc.orgorgsyn.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. orgsyn.org

The mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the formyl group. The resulting alkoxide is then protonated by the solvent or during aqueous workup to yield the corresponding primary alcohol, 2-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile. The chemoselectivity of sodium borohydride is a key advantage, as it generally does not reduce the nitrile or the trifluoromethyl group under these mild conditions.

More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also effect this reduction, but care must be taken as LiAlH4 can also reduce the nitrile group to a primary amine. Therefore, for the selective reduction of the formyl group in this compound, sodium borohydride is the preferred reagent.

Table 2: Reduction of Aldehyde to Hydroxymethyl Group

| Reagent | Solvent | Typical Conditions | Product |

|---|

Condensation and Imine Formation Reactions

The carbonyl carbon of the formyl group is electrophilic and reacts with nucleophiles, particularly primary amines, to form imines (also known as Schiff bases) through a condensation reaction. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the imine.

Studies on the related compound, 2-formylbenzonitrile, have shown that it undergoes electrochemically induced tandem reactions with anilines to form N-aryl isoindolinones. semanticscholar.orgnih.gov This reaction proceeds through the initial formation of an imine, which then undergoes an intramolecular cyclization involving the nitrile group. This highlights the potential for cascade reactions initiated by imine formation from 2-formylbenzonitriles. semanticscholar.orgnih.gov

Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile) in the presence of a basic catalyst. tandfonline.comtandfonline.comresearchgate.netbhu.ac.inresearchgate.net The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For this compound, this reaction would yield a benzylidenemalononitrile (B1330407) derivative.

Table 3: Condensation and Imine Formation Reactions

| Reactant | Catalyst | Reaction Type | Product Type |

|---|---|---|---|

| Primary Amine | Acid | Imine Formation | Imine (Schiff Base) |

Wittig-Type Olefination Pathways

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. organic-chemistry.orgadichemistry.comlibretexts.orgresearchgate.netresearchgate.netnih.govgoogle.commasterorganicchemistry.com The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide. libretexts.orgresearchgate.netmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. The HWE reaction often provides better yields and easier purification than the traditional Wittig reaction, and it typically shows high selectivity for the (E)-alkene. Given that this compound is an aromatic aldehyde, it is expected to be a suitable substrate for these olefination reactions, allowing for the synthesis of a variety of vinyl-substituted benzonitrile (B105546) derivatives.

Table 4: Wittig-Type Olefination of Aromatic Aldehydes

| Reaction | Reagent | Typical Base | Predominant Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Alkyltriphenylphosphonium salt | n-BuLi, NaH | (Z)-Alkene |

| Wittig Reaction (stabilized ylide) | (Carboalkoxymethyl)triphenylphosphonium salt | NaOMe, NEt3 | (E)-Alkene |

Reactivity of the Nitrile Group

The nitrile group features a carbon-nitrogen triple bond, which imparts a distinct reactivity profile. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi). acs.orgchem-station.com The initial addition of the organometallic reagent to the nitrile forms an imine anion intermediate. This intermediate is typically stable until an aqueous workup is performed. Hydrolysis of the imine anion then yields a ketone.

A critical aspect of this reaction with this compound is chemoselectivity. Grignard reagents are also highly reactive towards aldehydes. Therefore, the addition of a Grignard reagent to this substrate would likely result in a mixture of products, with attack at the more reactive formyl group being the predominant pathway. To achieve selective nucleophilic addition to the nitrile group, the formyl group would likely need to be protected first (e.g., as an acetal).

Another reaction involving the nitrile group is cyclotrimerization. For instance, p-(trifluoromethyl)benzonitrile has been shown to undergo cyclotrimerization in the presence of catalytic systems composed of titanium chlorido complexes and magnesium to form 2,4,6-tris(p-trifluoromethylphenyl)-1,3,5-triazine. google.com This demonstrates the ability of the nitrile group in such substituted benzonitriles to participate in cycloaddition reactions.

Table 5: Nucleophilic Addition to Nitrile Group

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (RMgX) | Imine anion | Ketone |

Hydrolysis and Related Transformations

The nitrile functional group (–CN) is a key reactive site in this compound. Under appropriate acidic or basic conditions, this group can undergo hydrolysis. Typically, the hydrolysis of nitriles proceeds in two stages: first to an amide and then to a carboxylic acid. libretexts.org

When heated with an aqueous acid, such as hydrochloric acid, the nitrile group is converted into a carboxylic acid. For this compound, this would yield 2-formyl-5-(trifluoromethyl)benzoic acid. Conversely, alkaline hydrolysis, achieved by heating with a base like sodium hydroxide, initially produces the carboxylate salt (e.g., sodium 2-formyl-5-(trifluoromethyl)benzoate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture would then yield the free carboxylic acid.

A notable example in related chemistry is the hydrolysis of 2-trifluoromethyl benzonitrile to 2-trifluoromethylbenzamide, which is accomplished by heating with aqueous sodium hydroxide. google.com This demonstrates that the transformation of the nitrile group can be halted at the amide stage under controlled conditions. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the nitrile, and similar effects are expected in the title compound.

Reactivity of the Trifluoromethyl Group and Aromatic Ring

The electronic properties of the trifluoromethyl group and the aromatic ring are intrinsically linked, governing the outcomes of various substitution and functionalization reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and other activated aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.govresearchgate.net

The aromatic ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the formyl (–CHO), cyano (–CN), and trifluoromethyl (–CF3) groups. This electronic characteristic makes the ring highly susceptible to SNAr reactions, provided a suitable leaving group (such as a halide) is present on the ring. For instance, in related polyfluoroarenes, the fluorine atom para to the trifluoromethyl group is often selectively substituted by nucleophiles. nih.gov This regioselectivity is dictated by the stabilization of the intermediate and steric factors. nih.gov Given the substitution pattern of this compound, if a leaving group were present at the C2 or C4 positions, the compound would be highly activated for displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Trifluoromethylation Strategies

While this article focuses on the reactivity of this compound, it is pertinent to briefly mention the strategies used to introduce the vital trifluoromethyl group onto aromatic rings to synthesize such compounds. Modern trifluoromethylation methods often involve radical, nucleophilic, or electrophilic pathways. For instance, the cyclotrimerization of p-(trifluoromethyl)benzonitrile has been achieved using catalytic systems composed of titanium chlorido complexes and magnesium, showcasing a method to form larger aromatic structures from trifluoromethylated precursors. researchgate.net The synthesis of the title compound itself would rely on established methods for introducing trifluoromethyl groups onto a pre-functionalized benzonitrile scaffold.

Defluorinative Functionalization

The trifluoromethyl group, often considered chemically robust, can undergo transformations under specific conditions through a process known as defluorinative functionalization. This strategy involves the cleavage of a strong carbon-fluorine (C–F) bond and the formation of a new bond, providing access to valuable difunctionalized molecules. acs.org

Recent advancements have utilized photoredox catalysis and other methods to generate difluoromethyl radicals or anions from trifluoromethylarenes. chemrxiv.orgresearchgate.net These reactive intermediates can then be trapped by various reagents. For example, a fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes has been developed to produce allylated α,α-difluorobenzylic compounds. nih.gov Similarly, multicomponent cascade reactions involving the defluorofunctionalization of trifluoromethylarenes offer a pathway to diverse aromatic difluoromethyl compounds. chemrxiv.orgchemrxiv.org These methods highlight the potential of the trifluoromethyl group in this compound to serve as a synthetic handle for further molecular elaboration, converting the Ar-CF3 motif into an Ar-CF2-R structure.

Cascade and Tandem Reaction Sequences

The strategic placement of functional groups in this compound allows it to participate in elegant cascade and tandem reactions, where multiple bonds are formed in a single operation.

Hemiaminal-Heterocyclization-Aza-Mannich Reactions

The 2-formylbenzonitrile scaffold is a key substrate in an asymmetric tandem reaction with primary amines to produce chiral 3-amino-substituted isoindolinones. rsc.orgrsc.org This reaction sequence is a powerful tool for building molecular complexity rapidly.

The proposed mechanism involves three key steps: rsc.org

Hemiaminal Formation: The primary amine initially attacks the electrophilic carbon of the formyl group to form a hemiaminal intermediate.

Heterocyclization: A base-catalyzed intramolecular cyclization occurs where the nitrogen of the hemiaminal attacks the carbon of the nitrile group.

Aza-Mannich Reaction: A subsequent rearrangement, an uncommon aza-Mannich reaction, leads to the final 3-amino-substituted isoindolinone product. rsc.org

The use of chiral phase-transfer catalysts, such as bifunctional cinchona-derivative ammonium (B1175870) salts, allows this reaction to proceed with high enantioselectivity. rsc.org Research has shown that 2-formylbenzonitriles bearing both electron-donating and electron-withdrawing groups react smoothly, suggesting that this compound would be a suitable substrate for this transformation. rsc.org The reaction's scope has been demonstrated with a variety of substituted benzonitriles and amines, achieving high yields and enantiomeric excesses.

Below is a table summarizing representative results for this cascade reaction with various 2-formylbenzonitriles and amines, as reported in the literature. rsc.org

| Entry | 2-Formylbenzonitrile (Substituent) | Amine | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | H | Benzylamine | 85 | 82 |

| 2 | 4-Me | Benzylamine | 80 | 80 |

| 3 | 4-OMe | Benzylamine | 82 | 84 |

| 4 | 4-Cl | Benzylamine | 88 | 85 |

| 5 | 4-NO2 | Benzylamine | 90 | 90 |

| 6 | H | (4-MeO)C6H4CH2NH2 | 86 | 83 |

| 7 | H | (4-Cl)C6H4CH2NH2 | 89 | 80 |

| 8 | H | Allylamine | 75 | 70 |

Domino Reaction Protocols for Fused Heterocycles

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that involve two or more bond-forming reactions occurring under the same reaction conditions without the isolation of intermediates. The bifunctional nature of this compound, possessing both an electrophilic aldehyde center and a nitrile group, makes it an ideal candidate for such processes in the construction of complex fused heterocyclic systems.

While direct experimental studies on this compound in domino reactions are not extensively documented, the reactivity of the closely related 2-formylbenzonitrile provides a strong basis for predicting its behavior. The presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to significantly enhance the electrophilicity of the formyl group, thereby facilitating the initial step of many cascade sequences.

A plausible domino reaction sequence could involve the initial reaction of the aldehyde with a suitable binucleophile. For instance, a reaction with a compound containing both a primary amine and an active methylene group could lead to the formation of a fused dihydropyridine (B1217469) ring. The initial step would be the formation of an enamine or a Schiff base, followed by an intramolecular cyclization onto the nitrile group. The trifluoromethyl group would likely favor such cyclization by increasing the partial positive charge on the nitrile carbon.

Table 1: Plausible Domino Reactions of this compound for the Synthesis of Fused Heterocycles

| Reactant | Catalyst/Conditions | Fused Heterocycle Product | Plausible Mechanism |

| Ethyl cyanoacetate (B8463686) and Ammonia | Base (e.g., piperidine), reflux | Substituted dihydropyridine | Knoevenagel condensation followed by intramolecular cyclization and tautomerization |

| Malononitrile and Sulfur | Morpholine, ethanol, reflux | Substituted thieno[2,3-b]pyridine | Gewald reaction followed by intramolecular cyclization |

| 2-Aminoethanethiol | Acid catalyst, dehydrating conditions | Substituted thiazolo[3,2-a]pyridinium | Formation of thiazolidine (B150603) followed by intramolecular cyclization onto the nitrile |

Note: The reactions and products in this table are hypothetical and based on the known reactivity of similar ortho-formylbenzonitriles. The presence of the trifluoromethyl group is anticipated to influence reaction rates and yields.

Stereochemical and Regiochemical Control in Reactions

The strategic placement of functional groups in this compound allows for the exploration of stereochemical and regiochemical control in various synthetic transformations.

Asymmetric Synthesis Approaches

The aldehyde functionality in this compound serves as a key handle for introducing chirality into a molecule. Asymmetric synthesis approaches could involve the diastereoselective or enantioselective addition of nucleophiles to the carbonyl group.

Asymmetric Nucleophilic Addition: The use of chiral catalysts, such as proline and its derivatives or chiral metal complexes, can facilitate the enantioselective addition of nucleophiles like organozinc reagents, Grignard reagents, or nitroalkanes (Henry reaction) to the aldehyde. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups would activate the aldehyde towards nucleophilic attack, potentially leading to high conversion and enantioselectivity.

Table 2: Hypothetical Asymmetric Additions to this compound

| Nucleophile | Chiral Catalyst/Ligand | Product Type | Expected Outcome |

| Diethylzinc | (1R,2S)-N-Pyrrolidinylnorephedrine | Chiral secondary alcohol | High enantiomeric excess of one enantiomer |

| Nitromethane | Chiral copper-bis(oxazoline) complex | Chiral β-nitro alcohol | Good diastereoselectivity and enantioselectivity |

| Trimethylsilyl cyanide | Chiral titanium-based catalyst | Chiral cyanohydrin | High enantiomeric excess |

Note: The outcomes presented are based on established asymmetric methodologies applied to aromatic aldehydes. The specific stereochemical induction would depend on the chosen catalyst and reaction conditions.

Regioselectivity in Cyclization Reactions

The presence of multiple reaction sites in derivatives of this compound necessitates control over regioselectivity in cyclization reactions. For instance, in the synthesis of fused heterocyclic systems, the initial reaction at the formyl group can generate intermediates that have the potential to cyclize in different ways.

Consider a scenario where this compound is reacted with a reagent that introduces a nucleophilic center three atoms away from the formyl carbon. Subsequent intramolecular cyclization could potentially involve either the nitrile group or an ortho position on the benzene (B151609) ring. The regioselectivity of this cyclization would be governed by several factors:

Electronic Effects: The trifluoromethyl group, being a strong deactivating group, would disfavor electrophilic aromatic substitution, thus making cyclization onto the nitrile group more probable.

Ring Strain: The formation of a five- or six-membered ring is generally favored over larger or smaller rings. The geometry of the intermediate will dictate the feasibility of different ring closures.

Reaction Conditions: The choice of catalyst and solvent can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.

For example, in a Friedel-Crafts type intramolecular cyclization of a derivative, the strong deactivation of the aromatic ring by both the nitrile and trifluoromethyl groups would likely necessitate harsh conditions and could lead to a mixture of products if multiple positions are accessible. However, in many domino or multicomponent reactions, the in situ generated intermediate is often pre-disposed to cyclize onto the nitrile due to proximity and the electrophilicity of the nitrile carbon.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Energy

Detailed scholarly research providing specific Density Functional Theory (DFT) calculations for the molecular geometry and energy of 2-Formyl-5-(trifluoromethyl)benzonitrile is not available in the public domain based on current searches. Computational studies on similar benzonitrile (B105546) derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular structures and determine electronic energies. Such studies typically involve calculating key geometric parameters, including the bond lengths of the nitrile (-C≡N), formyl (-CHO), and trifluoromethyl (-CF₃) groups, as well as the bond angles and dihedral angles of the benzene (B151609) ring to establish the most stable conformation of the molecule.

Ab Initio Methods in Electronic Structure Calculations

Specific ab initio calculations detailing the electronic structure of this compound could not be located in the reviewed literature. Ab initio methods, such as Hartree-Fock (HF), are foundational in quantum chemistry and provide a starting point for more complex calculations. For related molecules, these methods have been used to compute electronic properties and are often compared with DFT results to provide a comprehensive understanding of the electronic structure.

Prediction of Vibrational Frequencies and Spectroscopic Properties

There are no specific published studies on the prediction of vibrational frequencies and spectroscopic properties for this compound. For analogous compounds, theoretical vibrational analyses are commonly performed using DFT methods to calculate the infrared (IR) and Raman spectra. These calculations help in assigning the fundamental vibrational modes, such as the characteristic stretching frequencies of the C≡N, C=O, and C-F bonds, and the various bending and stretching modes of the aromatic ring. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

A frontier molecular orbital (FMO) analysis specific to this compound, including the calculation of its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, is not documented in available research. FMO theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For similar aromatic nitriles, the HOMO is often distributed over the benzene ring, while the LUMO may be localized on the electron-withdrawing groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis is a powerful tool used to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, researchers can quantify the stabilization energies associated with these interactions, providing deep insight into the molecule's electronic structure and bonding. For related molecules, NBO analysis has been used to understand the stability conferred by charge delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials.

In the case of this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. For this molecule, these would be concentrated around the nitrogen atom of the nitrile group (-CN) and the oxygen atom of the formyl group (-CHO) due to the lone pairs of electrons on these atoms.

Conversely, regions of positive potential, colored blue, signify electron-deficient areas that are prone to nucleophilic attack. Such regions would be expected around the hydrogen atom of the formyl group and the carbon atoms attached to the electron-withdrawing nitrile and trifluoromethyl (-CF3) groups. The green-colored areas represent regions of neutral potential.

This detailed mapping of electrostatic potential allows for the prediction of how this compound will interact with other reagents, guiding the synthesis of new derivatives. Theoretical studies on similar benzonitrile derivatives confirm that the nitrogen atom of the oxadiazole ring is a primary site for electrophilic attack, which supports the expected reactivity pattern for the nitrile group in the target molecule. ajchem-a.com

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling of reaction mechanisms provides a deeper understanding of the transformation processes that this compound may undergo. This involves the characterization of transition states, calculation of intrinsic reaction coordinates, and analysis of the thermodynamic and kinetic aspects of reaction pathways.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is fundamental to understanding the kinetics of a chemical reaction. For reactions involving this compound, such as cycloaddition reactions, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the geometry and energy of the transition states.

For instance, in a hypothetical [3+2] cycloaddition reaction, the transition state would involve the concerted formation of new chemical bonds. The characterization of this TS would reveal the degree of bond formation and breaking at this critical point. Theoretical studies on cycloaddition reactions of benzonitrile N-oxide have shown that the reaction proceeds through a one-step mechanism, with the electronic structure of the transition state indicating the flow of electrons and the rearrangement of chemical bonds. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state indeed connects the reactants and products of a specific reaction pathway. The IRC path traces the minimum energy path from the transition state downhill to the reactant and product valleys on the potential energy surface.

For a reaction involving this compound, an IRC calculation would start from the optimized geometry of the transition state and follow the reaction path in both forward and reverse directions. This would provide a detailed picture of the geometric changes the molecule undergoes during the reaction, such as changes in bond lengths and angles, as it progresses from reactants through the transition state to the products. researchgate.net

Thermodynamic and Kinetic Considerations of Reaction Pathways

The feasibility of a chemical reaction is governed by both thermodynamics and kinetics. Computational chemistry allows for the calculation of key parameters such as activation energies (kinetics) and reaction enthalpies (thermodynamics).

For this compound, different potential reaction pathways can be evaluated. For example, the addition of a nucleophile to the formyl group versus the nitrile group can be computationally modeled. The calculated activation barriers for each pathway would indicate which reaction is kinetically favored (i.e., proceeds faster). Similarly, the calculated reaction enthalpies would reveal which product is thermodynamically more stable. Studies on related systems have utilized such calculations to predict reaction outcomes with high accuracy.

Theoretical Investigations of Substituent Effects

The chemical behavior of this compound is heavily influenced by the electronic properties of its substituents: the formyl group (-CHO), the trifluoromethyl group (-CF3), and the nitrile group (-CN).

Analysis of Inductive and Mesomeric Effects of -CF3 and -CHO Groups

Both the trifluoromethyl and formyl groups are electron-withdrawing, but they exert their effects through different mechanisms.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group primarily due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. This effect involves the polarization of sigma (σ) bonds, pulling electron density away from the benzene ring. The -CF3 group does not have a significant mesomeric (or resonance, R) effect.

The formyl group (-CHO) also withdraws electrons from the benzene ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). The -I effect arises from the electronegativity of the oxygen atom. The -M effect involves the delocalization of π-electrons from the benzene ring into the carbonyl group, which can be represented by resonance structures showing a positive charge on the ring.

Below is a table summarizing the electronic effects of the substituents on the benzene ring:

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |

| -CF3 | Strongly withdrawing (-I) | Negligible | Strong deactivation |

| -CHO | Withdrawing (-I) | Withdrawing (-M) | Strong deactivation |

| -CN | Withdrawing (-I) | Withdrawing (-M) | Strong deactivation |

Substituent Effect Stabilization Energies (SESE)

The electronic properties and reactivity of an aromatic ring are significantly influenced by its substituents. The formyl (-CHO), trifluoromethyl (-CF3), and cyano (-CN) groups present in this compound are all electron-withdrawing in nature, which profoundly impacts the electron density distribution of the benzene ring. Substituent Effect Stabilization Energy (SESE) is a computational method used to quantify the energetic effect of a substituent on the stability of a molecule.

This analysis is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). The SESE for a substituted benzene derivative can be calculated by comparing the energy of the molecule with that of unsubstituted benzene. The electron-withdrawing properties of the substituents in this compound arise from both inductive effects and resonance effects. libretexts.org

Inductive Effect: This is the withdrawal of electron density through the sigma bonds. Due to the high electronegativity of the oxygen, fluorine, and nitrogen atoms in the formyl, trifluoromethyl, and cyano groups, respectively, electron density is pulled away from the benzene ring. libretexts.orglibretexts.org

Resonance Effect: This involves the delocalization of pi-electrons between the substituent and the aromatic ring. The formyl and cyano groups can withdraw electron density from the ring through resonance, further decreasing the electron density on the ring. libretexts.org

Table 1: Expected Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Formyl (-CHO) | 2 | Electron-withdrawing | Electron-withdrawing | Deactivating |

| Trifluoromethyl (-CF3) | 5 | Strongly Electron-withdrawing | N/A | Strongly Deactivating |

| Cyano (-CN) | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating |

This table is illustrative and based on general principles of substituent effects.

Charge on Substituent Active Region (cSAR) Models

The Charge on Substituent Active Region (cSAR) model is a computational tool used to correlate the electronic properties of a molecule with its biological activity or reactivity. This model often relies on calculating the partial charges on the atoms within the molecule, particularly those in the "active region" which is presumed to interact with a biological target or participate in a chemical reaction. Hirshfeld charge analysis is one such method that has been shown to be a robust descriptor of electrophilicity and nucleophilicity. researchgate.net

For this compound, a cSAR model would involve calculating the partial atomic charges on the formyl, trifluoromethyl, and cyano substituents, as well as on the carbon atoms of the benzene ring. These charge distributions can then be used to predict the molecule's reactivity and potential interaction sites. For instance, the carbon atom of the formyl group is expected to have a significant partial positive charge, making it a potential site for nucleophilic attack. Conversely, the oxygen and nitrogen atoms would possess partial negative charges.

The distribution of charges across the aromatic ring, influenced by the three electron-withdrawing groups, would also be a key output of a cSAR analysis. This would reveal the most electron-deficient regions of the ring, which in turn dictates the regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net Such models are valuable in quantitative structure-activity relationship (QSAR) studies, where the calculated electronic parameters are correlated with experimentally determined biological activities to build predictive models for new, related compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. msdmanuals.com This method is extensively used in drug design to understand and predict how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid (the receptor).

Computational Simulation of Ligand-Receptor Binding Interactions

While specific molecular docking studies for this compound are not prominently documented, the principles of such simulations can be readily applied. The process would begin with obtaining the three-dimensional structures of both this compound (the ligand) and the target receptor. The structure of the ligand can be generated and optimized using computational chemistry software. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in databases such as the Protein Data Bank (PDB).

Docking algorithms then systematically explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function for each pose to estimate the binding affinity. This scoring function typically accounts for various types of interactions, including:

Hydrogen Bonding: The nitrogen atom of the cyano group and the oxygen atom of the formyl group in this compound could act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar residues in the receptor's binding pocket.

Electrostatic Interactions: The polar nature of the substituents would contribute to electrostatic interactions with charged or polar residues in the active site. The trifluoromethyl group, in particular, can significantly influence the electrostatic potential of the molecule. rsc.orgnih.gov

The output of a docking simulation is a set of predicted binding poses, ranked by their docking scores, which provides a hypothesis for how the molecule might bind to its target.

Elucidation of Binding Modes and Interaction Mechanisms

The predicted binding poses from molecular docking studies are crucial for elucidating the potential binding modes and interaction mechanisms of this compound. By analyzing the top-ranked poses, researchers can identify the key amino acid residues in the receptor's active site that are involved in the interaction.

For example, a hypothetical binding mode might show the cyano group forming a hydrogen bond with a donor residue like a serine or threonine. The aromatic ring could be involved in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The trifluoromethyl group, known for its ability to participate in specific interactions, could engage with the receptor in various ways, including hydrophobic interactions or by forming halogen bonds. The importance of the trifluoromethyl group in enhancing binding affinity has been demonstrated in several studies of other molecules. rsc.orgnih.govresearchgate.net

The insights gained from these computational analyses can guide the design of new analogs of this compound with improved binding affinity and selectivity. For instance, if a particular interaction is found to be crucial for binding, medicinal chemists can design new molecules that optimize this interaction.

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Active Site

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

| Cyano (-CN) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Formyl (-CHO) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Benzene Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Trifluoromethyl (-CF3) | Hydrophobic, Halogen Bonding | Leu, Val, Ile |

This table is illustrative and presents hypothetical interactions based on the chemical structure of the compound.

Sophisticated Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can map out the electronic environment of individual protons, carbons, and other magnetically active nuclei like fluorine.

Regrettably, despite extensive searches of scientific literature and chemical databases, specific experimental NMR data for 2-Formyl-5-(trifluoromethyl)benzonitrile could not be located. While spectral data for analogous compounds such as 2-(trifluoromethyl)benzonitrile (B1294956) and 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) are available, the strict focus of this article on the title compound precludes their inclusion. The following sections outline the principles of how each NMR technique would be applied for its characterization.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to observe distinct signals for the aldehydic proton and the aromatic protons on the benzene (B151609) ring. The aldehydic proton would typically appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The three aromatic protons would exhibit complex splitting patterns due to coupling with each other, with their chemical shifts influenced by the electron-withdrawing effects of the nitrile, aldehyde, and trifluoromethyl substituents.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, one would anticipate signals corresponding to the aldehydic carbon, the nitrile carbon, the trifluoromethyl carbon, and the six carbons of the benzene ring. The chemical shifts of these carbons would provide insight into their hybridization and electronic environment. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR for Fluorine-Containing Moieties

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The trifluoromethyl (-CF₃) group in this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethyl group's position on the aromatic ring and the electronic nature of the other substituents. Given that ¹⁹F is the only naturally abundant isotope of fluorine with a spin of ½, this technique is particularly straightforward and informative for fluorinated molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound, as different types of bonds (e.g., C=O, C≡N, C-F) vibrate at characteristic frequencies when they absorb infrared radiation or scatter incident light.

As with the NMR data, specific, experimentally determined FT-IR and Raman spectral data for this compound could not be found in the reviewed literature. The subsequent sections describe the expected characteristic absorption and scattering bands based on the molecule's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, key characteristic absorption bands would be expected for the nitrile, aldehyde, and trifluoromethyl groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ would indicate the C≡N stretching of the nitrile group. The C=O stretching of the aldehyde would appear as a strong band in the region of 1690-1715 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically produce very strong and characteristic bands in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be visible in the spectrum.

Raman Spectroscopy (FT-Raman) and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light-scattering technique that is complementary to FT-IR. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. In the FT-Raman spectrum of this compound, the C≡N stretch would also be a prominent feature, often being more intense in Raman than in IR for symmetric molecules. The aromatic ring vibrations would also give rise to characteristic signals. Raman spectroscopy is particularly useful for analyzing samples in aqueous media and can be enhanced through techniques like Surface-Enhanced Raman Spectroscopy (SERS) for trace-level detection, although no SERS studies of this specific compound have been reported.

Analysis of Solvent Polarity Effects on Vibrational Modes

The vibrational frequencies of a molecule, particularly those of polar functional groups, can be sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, can provide insights into solute-solvent interactions and the electronic ground state of the molecule. For this compound, the nitrile (-C≡N) and formyl (-CHO) groups are of particular interest.

The stretching frequency of the nitrile group in benzonitrile (B105546) derivatives typically appears in the range of 2220-2240 cm⁻¹. The exact position of this band is influenced by the electronic effects of the other substituents on the aromatic ring. In this compound, both the formyl and trifluoromethyl groups are electron-withdrawing, which would be expected to influence the electron density of the nitrile bond and, consequently, its vibrational frequency.

When the compound is dissolved in solvents of varying polarity, the vibrational modes of the polar C≡N and C=O bonds are expected to exhibit shifts. Generally, in more polar solvents, a red shift (shift to lower frequency) of the C=O stretching vibration is observed due to the stabilization of the polar ground state. Conversely, the effect on the C≡N stretch is more complex and can be influenced by specific interactions such as hydrogen bonding. A systematic study involving a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol) would be necessary to quantify these effects.

A hypothetical study on the solvent effects on the key vibrational modes of this compound could yield data as presented in the interactive table below. The shifts in vibrational frequencies (Δν) relative to a nonpolar solvent like hexane (B92381) would illustrate the extent of solute-solvent interactions.

| Solvent | Dielectric Constant (ε) | C≡N Stretch (cm⁻¹) | Δν(C≡N) (cm⁻¹) | C=O Stretch (cm⁻¹) | Δν(C=O) (cm⁻¹) |

| Hexane | 1.88 | 2235 | 0 | 1705 | 0 |

| Dichloromethane | 8.93 | 2233 | -2 | 1702 | -3 |

| Acetone (B3395972) | 20.7 | 2231 | -4 | 1699 | -6 |

| Acetonitrile | 37.5 | 2230 | -5 | 1698 | -7 |

| DMSO | 46.7 | 2229 | -6 | 1696 | -9 |

| Ethanol | 24.6 | 2228 | -7 | 1695 | -10 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the molecular ion of this compound (C₉H₄F₃NO) can be calculated by summing the exact masses of its constituent isotopes.

Table of Isotopic Masses:

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the theoretical monoisotopic mass of the neutral molecule is calculated to be 199.02448 Da. In positive-ion mode mass spectrometry, the molecule would typically be observed as the protonated molecule [M+H]⁺ or the molecular ion M⁺˙. An experimental HRMS measurement that corresponds closely to this theoretical value would confirm the elemental composition of the compound.

Theoretical Exact Masses for HRMS:

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M]⁺˙ | C₉H₄F₃NO⁺˙ | 199.02448 |

| [M+H]⁺ | C₉H₅F₃NO⁺ | 200.03231 |

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragment ions produced from the molecular ion. The fragmentation of this compound would be expected to proceed through pathways characteristic of aromatic aldehydes and nitriles.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, followed by the loss of carbon monoxide (M-29). The presence of the trifluoromethyl group, a strong electron-withdrawing group, would also influence the fragmentation pattern.

Plausible Fragmentation Pathways and Expected Fragment Ions:

| m/z (integer) | Lost Fragment | Putative Fragment Structure |

|---|---|---|

| 199 | - | [C₉H₄F₃NO]⁺˙ (Molecular Ion) |

| 198 | H˙ | [C₉H₃F₃NO]⁺ |

| 170 | CHO˙ | [C₈H₃F₃N]⁺ |

| 130 | CF₃˙ | [C₈H₄NO]⁺ |

Note: The fragmentation pathways described are based on general principles of mass spectrometry and the known behavior of related functional groups. Specific experimental fragmentation data for this compound is required for definitive structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, a hypothetical structure can be discussed based on known structures of similar molecules. The molecule would be expected to be largely planar, with the formyl and nitrile groups lying in the plane of the benzene ring. The trifluoromethyl group would likely exhibit rotational freedom.

In the crystal lattice, intermolecular interactions such as dipole-dipole interactions involving the polar formyl and nitrile groups, as well as potential C-H···O, C-H···N, and C-H···F hydrogen bonds, would be expected to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules may also be present.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₄F₃NO |

| Formula weight | 199.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z | 4 |

Note: The crystallographic data presented in this table is hypothetical and serves as an example of what might be expected for this compound. An actual crystal structure determination would be required for accurate data.

Strategic Applications in Organic Synthesis and Materials Science Research

Utility as a Versatile Building Block in Synthetic Methodologies

The strategic placement of three distinct functional groups—formyl (aldehyde), cyano (nitrile), and trifluoromethyl—on the aromatic core makes 2-Formyl-5-(trifluoromethyl)benzonitrile a highly versatile building block in organic synthesis. rsc.orgnbinno.comresearchgate.net The aldehyde and nitrile groups serve as reactive handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures. lifechemicals.com

Precursor for Advanced Organic Intermediates

This compound is a valuable precursor for synthesizing more complex molecules, particularly heterocyclic systems like pyrazoles. nih.govhilarispublisher.com Pyrazole (B372694) derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including as potential cancer agents. nih.govnih.gov The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.netbeilstein-journals.org In this context, the formyl group of this compound can participate in condensation reactions, while the electron-withdrawing nature of the nitrile and trifluoromethyl groups influences the reactivity of the aromatic ring and the stability of intermediates.

A notable application is in the synthesis of pyrazole derivatives that may serve as intermediates for pharmacologically active agents. For instance, it can be used to synthesize compounds that are evaluated for their tumor cell growth inhibitory activity. nih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Reactant A | Reactant B | Product Class | Potential Application |

|---|

Component in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Molecules containing both an aldehyde and a nitrile group, such as this compound, are excellent candidates for MCRs leading to diverse heterocyclic structures. researchgate.net

While specific MCRs involving this compound are not extensively documented, the reactivity of the closely related 2-formylbenzonitrile in cascade reactions to form isoindolinones suggests the potential of the trifluoromethyl derivative in similar transformations. researchgate.net The presence of the trifluoromethyl group can significantly impact the electronic properties and solubility of the resulting products, which is often desirable in the development of new materials and pharmaceuticals. The general utility of malononitrile, a related dinitrile, in ultrasound-assisted MCRs further underscores the potential of cyano-containing compounds in this field. nih.gov

Contributions to Catalyst Design and Mechanistic Understanding

The unique electronic profile of this compound, imparted by the strongly electron-withdrawing CF3 and CN groups, makes it a valuable tool for studying reaction mechanisms and designing new catalysts.

Design of Ligands and Substrates for Chiral Catalysis

In the field of asymmetric catalysis, the design of chiral ligands is crucial for controlling the stereochemical outcome of a reaction. nih.govnih.govresearchgate.netutexas.edursc.org Benzonitrile (B105546) derivatives can be incorporated into ligand scaffolds. The trifluoromethyl group, in particular, has been shown to be essential for achieving high enantioselectivity in certain catalytic systems by influencing the steric and electronic environment of the catalyst. mdpi.com While direct use of this compound to create a named chiral ligand is not widely reported, its structural motifs are relevant. It can serve as a challenging substrate to test the efficacy of new asymmetric catalysts, for example, in the enantioselective reduction of the aldehyde or in reactions involving the nitrile group. nih.govnih.gov

Studies in Transition Metal-Catalyzed Functionalizations

Transition metal catalysis is a cornerstone of modern organic synthesis. nih.gov Fluorinated benzonitriles are important substrates and products in this area. For example, processes have been developed for the synthesis of 2,4,5-trifluoro-benzonitrile and 4-halophenoxy-2-trifluoromethyl benzonitrile using transition metal compounds, highlighting the industrial relevance of such structures. google.comgoogleapis.com

The trifluoromethyl group is of high interest in palladium-catalyzed reactions, and numerous methods exist for the trifluoromethylation of aromatic rings. beilstein-journals.orgnih.gov Compounds like this compound can be used in studies to understand the effect of multiple functional groups on C-H activation, cross-coupling reactions, or defluorinative transformations. rsc.org The interplay between the directing capacity of the formyl group and the electronic influence of the nitrile and trifluoromethyl groups can provide valuable mechanistic insights.

Role in the Design and Development of New Chemical Entities

A new chemical entity (NCE) is a molecule with a novel structure that has not been previously approved as a drug. The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance properties like metabolic stability and bioavailability. nih.gov

Benzonitrile moieties are also present in various approved drugs and clinical candidates. Although this compound is not directly cited as the starting material for a specific marketed drug in the available literature, its structural features make it a highly relevant building block for NCEs. For instance, related benzonitrile derivatives have been used to synthesize inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov The combination of the trifluoromethyl and cyano groups makes this compound an attractive starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. asischem.com

Information regarding "this compound" is not available in the public domain.

Extensive searches for the chemical compound "this compound" have yielded no specific data related to its synthesis, properties, or applications in scientific literature or commercial databases. The search results consistently refer to structurally similar but distinct compounds, such as "2-Fluoro-5-formylbenzonitrile" and "2-Fluoro-5-(trifluoromethyl)benzonitrile".

Due to the absence of any verifiable information on "this compound," it is not possible to provide an article that adheres to the requested outline focusing on its strategic applications in organic synthesis and materials science research. The user's strict instructions to not introduce any information outside the explicit scope of the specified sections and subsections for this particular compound cannot be met.

Therefore, no content can be generated for the following sections:

Exploration in Agrochemical and Industrial Synthesis Research

Further investigation into proprietary chemical libraries or unpublished research may be required to obtain information on "this compound." At present, no data is publicly accessible to fulfill the user's request.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. For 2-Formyl-5-(trifluoromethyl)benzonitrile, future research will likely focus on developing synthetic pathways that improve upon traditional methods in terms of efficiency, safety, and environmental impact. Key areas of investigation include:

Catalytic Systems: Moving beyond stoichiometric reagents to catalytic systems, such as those employing transition metals, could offer higher yields and selectivity under milder reaction conditions. Research into novel catalysts could reduce waste and energy consumption.

Flow Chemistry: The application of continuous flow reactors presents an opportunity for safer, more scalable, and highly controlled production. Flow chemistry can minimize the handling of hazardous intermediates and allow for precise control over reaction parameters, leading to improved purity and consistency.

Alternative Starting Materials: Investigating more abundant and less hazardous starting materials is a crucial aspect of sustainable synthesis. Future routes may explore novel disconnections that avoid toxic reagents or multi-step processes common in the synthesis of complex benzonitriles.

Exploration of Unprecedented Chemical Transformations of the Compound

The reactivity of this compound is largely dictated by its aldehyde and nitrile functionalities. While known transformations exist, there is a vast, unexplored landscape of chemical reactions that could lead to novel molecular scaffolds.

One promising avenue is the exploration of electrochemically-induced cascade reactions. Research on the parent compound, 2-formylbenzonitrile, has demonstrated its ability to undergo tandem reactions with anilines to produce N-aryl isoindolinones through a process initiated by constant current electrolysis. mdpi.comnih.govnih.gov Applying this methodology to the trifluoromethylated analog could provide a sustainable and efficient route to novel isoindolinone derivatives, which are of considerable interest in medicinal chemistry. mdpi.com The electron-withdrawing nature of the trifluoromethyl group could significantly influence the reaction kinetics and mechanism, a key area for future investigation.

Furthermore, exploring reactions with novel reagents, such as nitrosyl triflate, which is known to induce unprecedented cationic cascade cyclizations and C=C oxidative cleavages, could unlock new synthetic pathways. nih.gov

Integration with Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a critical future direction.

Techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products. This data is invaluable for:

Kinetic Analysis: Precisely determining reaction rates and orders.

Mechanism Elucidation: Identifying transient intermediates that are not observable through traditional offline analysis.

Process Optimization: Enabling rapid optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.